molecular formula C10H10N2O2S B022067 Ethyl 2-amino-1,3-benzothiazole-5-carboxylate CAS No. 103040-92-2

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Cat. No. B022067
M. Wt: 222.27 g/mol
InChI Key: IZWFFSUIWWDVNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature. This process yields a range of compounds, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives, among others. These reactions are facilitated by variations in reactants and conditions, leading to diverse molecular structures (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-1,3-benzothiazole-5-carboxylate derivatives has been elucidated through elemental analysis and spectroscopic data. These compounds exhibit a variety of structural features based on the specific substituents and reaction conditions employed during synthesis. The detailed structural characterization provides insight into the molecular framework and potential reactivity patterns of these derivatives.

Chemical Reactions and Properties

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate and its derivatives participate in several chemical reactions, leading to the formation of complex molecular architectures. For example, the reaction with ethyl isothiocyanate results in cyclization to form benzo[4,5]thieno[2,3-d][1,3]thiazin-4-ones. Additionally, these compounds can undergo acylation, alkylation, and nucleophilic substitution reactions, highlighting their versatile chemical properties and potential as intermediates in organic synthesis (Gad et al., 2020).

Scientific Research Applications

Application 1: Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus (MRSA)

  • Scientific Field : Microbiology and Pharmacology .
  • Summary of the Application : Benzimidazole derivatives, which may include Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, have been studied for their ability to inhibit shikimate kinase in MRSA strains . This is significant because MRSA strains are resistant to most current antimicrobial treatments, and new treatments are needed .
  • Methods of Application : An in-house chemical library of 170 benzimidazole derivatives was screened against MRSA shikimate kinase (SaSK) . The two inhibitors with the greatest inhibition activity were characterized .
  • Results or Outcomes : The study led to the identification of the first SaSK inhibitors . Kinetic studies showed that both compounds were competitive inhibitors with respect to ATP and non-competitive for shikimate .

Application 2: Pharmacological Importance Towards Synthesis of Lead

  • Scientific Field : Pharmacology .
  • Summary of the Application : Benzothiazole derivatives, including potentially Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, have been studied for their pharmacological importance towards the synthesis of lead . A slight change in the benzothiazole moiety can lead to a major therapeutic change in the drug molecule .
  • Methods of Application : The development of a combination of 2-aminobenzothiazoles with another heterocyclic ring is a well-known approach to design new drug-like molecules .
  • Results or Outcomes : The study concluded that benzothiazole is one of the most important scaffolds for the treatment of various diseases .

Application 3: Antiviral Activity

  • Scientific Field : Virology .
  • Summary of the Application : 2-Aminobenzothiazoles demonstrate high antiviral activity , which is especially important in this period of global COVID-19 pandemic .
  • Methods of Application : The development of a combination of 2-aminobenzothiazoles with another heterocyclic ring is a well-known approach to design new drug-like molecules .
  • Results or Outcomes : The study concluded that benzothiazole is one of the most important scaffolds for the treatment of various diseases .

Application 4: FGFR1 Inhibitors

  • Scientific Field : Pharmacology .
  • Summary of the Application : Benzothiazole and indazole-based derivatives have been studied for their inhibitory activities against FGFR1 .
  • Methods of Application : The compounds were designed via fragment-based virtual screening . All the newly synthesized compounds were evaluated in vitro for their inhibitory activities against FGFR1 .
  • Results or Outcomes : The indazole derivative stood out as the most potent FGFR1 inhibitors with the best enzyme inhibitory activity .

Application 5: Synthesis of 4H-pyrimido[2,1-b][1,3]benzothiazole Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Benzothiazole derivatives are used in the synthesis of 4H-pyrimido[2,1-b][1,3]benzothiazole derivatives . These compounds have potential applications in various fields due to their diverse biological activities .
  • Methods of Application : The synthesis involves a mixture of substituted aldehyde, ethyl acetoacetate, and 2-amino benzothiazole heated in solvent-free conditions using aluminum chloride as a catalyst .
  • Results or Outcomes : The process resulted in the formation of 4H-pyrimido[2,1-b][1,3]benzothiazole derivatives .

Application 6: FGFR1 Inhibitors

  • Scientific Field : Pharmacology .
  • Summary of the Application : Benzothiazole and indazole-based derivatives have been studied for their inhibitory activities against FGFR1 . FGFR1 is a potential target for cancer therapy .
  • Methods of Application : The compounds were designed via fragment-based virtual screening . All the newly synthesized compounds were evaluated in vitro for their inhibitory activities against FGFR1 .
  • Results or Outcomes : The indazole derivative stood out as the most potent FGFR1 inhibitors with the best enzyme inhibitory activity .

Safety And Hazards

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, research into benzothiazole derivatives continues to be a promising field due to their potential biological activities . Further studies could explore the synthesis, chemical reactions, and potential applications of this compound.

properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWFFSUIWWDVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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